3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
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Overview
Description
3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a phenylsulfonyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base.
Attachment of the Thiophen-2-yl Group: This can be done through coupling reactions, such as Suzuki or Stille coupling, using thiophen-2-yl boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl and thiophen-2-yl groups can play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(phenylsulfonyl)-N-(furan-2-yl)pyrrolidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
3-(phenylsulfonyl)-N-(pyridin-2-yl)pyrrolidine-1-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(16-14-7-4-10-21-14)17-9-8-13(11-17)22(19,20)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHWNWRZMLZIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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